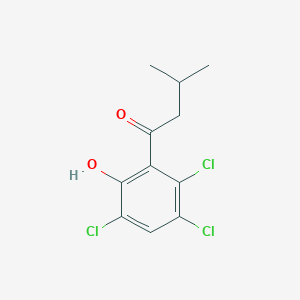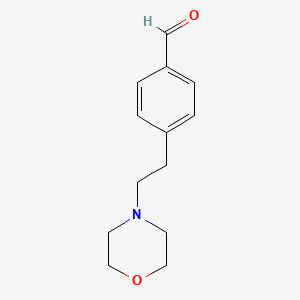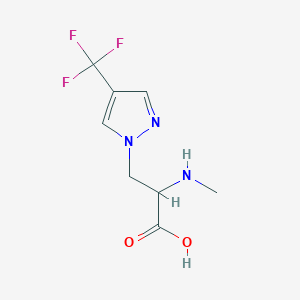
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is a chemical compound known for its unique structure and properties It features a butanone backbone with a 3-methyl group and a phenyl ring substituted with three chlorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 2,3,5-trichloro-6-hydroxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-Methyl-1-(2,3,5-trichloro-6-oxophenyl)butan-1-one.
Reduction: Formation of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of 3-Methyl-1-(2,3,5-trimethoxy-6-hydroxyphenyl)butan-1-one.
Aplicaciones Científicas De Investigación
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trichloro-6-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a butanone.
3-Methyl-1-(2,3,5-trichloro-6-methoxyphenyl)butan-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and an electron-donating hydroxyl group creates a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C11H11Cl3O2 |
|---|---|
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
3-methyl-1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H11Cl3O2/c1-5(2)3-8(15)9-10(14)6(12)4-7(13)11(9)16/h4-5,16H,3H2,1-2H3 |
Clave InChI |
COKSKMLSRBBDBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)




